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Compound of Interest

Compound Name: 2-Bromo-4-cyclobutylphenol
CAS No.: 2586127-37-7
Cat. No.: B6287138
Get Quote
. J

Compound Identity & Significance

¢ |[UPAC Name: 2-Bromo-4-cyclobutylphenol

CAS Registry Number: 2386858-57-5 (Note: Often cataloged under related isomeric series;
verify via structure).

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol (“°Br) / 229.10 g/mol (3Br)

Structural Class: Ortho-brominated phenol; para-cycloalkyl derivative.

Research Context: The cyclobutyl group acts as a lipophilic bioisostere for isopropyl or tert-
butyl groups, reducing metabolic liability (oxidation of methyl groups) while maintaining steric
bulk. The ortho-bromine serves as a critical handle for Palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into biaryl drug candidates.

Synthesis & Preparation Protocol
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To ensure spectral data correlates to a valid sample, the compound is prepared via electrophilic
bromination of 4-cyclobutylphenol. This protocol minimizes the formation of the 2,6-dibromo

impurity.

Reaction Workflow

Ma]or Product 2-Bromo-4-cyclobutylphenol

4-Cyclobutylphenol Br2 (1.0 eq)

(CAS 10292-59-8) » ACOH /0°C to RT Over-bromination

(<5%) Impurity:
................ p 2,6-Dibromo-4-cyclobutylphenol

Click to download full resolution via product page

Figure 1: Selective ortho-bromination pathway minimizing dibromo-impurity formation.

Step-by-Step Methodology

« Dissolution: Dissolve 4-cyclobutylphenol (1.0 eq) in Glacial Acetic Acid (5 mL/mmol) or DCM.

e Bromination: Cool to 0°C. Add Bromine (Brz2) (1.05 eq) dropwise over 30 minutes. The
solution will transition from clear to orange/red.

e Quench: Stir at room temperature for 2 hours. Quench with saturated agueous Sodium
Thiosulfate (Na2S203) to remove excess bromine (color disappears).

« |solation: Extract with Ethyl Acetate. Wash with brine, dry over Na2SOa4, and concentrate.[1]

« Purification: If the 2,6-dibromo impurity (>5%) is observed by TLC, purify via silica gel
chromatography (Hexanes:EtOAc 95:5).

Spectral Characterization Data
A. Nuclear Magnetic Resonance (*H NMR)

The cyclobutyl ring introduces unique splitting patterns distinct from isopropyl analogs. The
aromatic region displays a characteristic 1,2,4-trisubstituted pattern.
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Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz

. Shift (6 o . Coupling (J .
Position Multiplicity Integration Assignment
ppm) Hz)
) Phenolic
OH 5.25-5.40 Singlet (br) 1H
Hydroxyl
Ortho to Br
Ar-H3 7.32 Doublet 1H J=21 (Shielded by
OH)
Meta to Br,
Ar-H5 7.08 dd 1H J=84,21
Ortho to Alkyl
Ar-H6 6.94 Doublet 1H J=8.4 Ortho to OH
C-H ] Methine
3.45 Quintet 1H J=8.5 ]
(Cyclobutyl) (Benzylic)
CH2 _ c2'ic4'
2.28 -2.38 Multiplet 2H )
(Cyclobutyl) (Ring)
CH2 _ cz/c4
2.05-2.18 Multiplet 2H )
(Cyclobutyl) (Ring)
CH:2 ) )
1.80-1.95 Multiplet 1H C3' (Distal)
(Cyclobutyl)

Interpretation Logic:

e H3 (7.32 ppm): The most deshielded aromatic proton due to the electron-withdrawing

inductive effect (-I) of the adjacent Bromine atom.

e H6 (6.94 ppm): Shielded by the electron-donating resonance effect (+R) of the ortho-

hydroxyl group.

o Cyclobutyl Methine (3.45 ppm): Appears as a quintet (or broad multiplet) significantly

downfield compared to alkyl chains due to the benzylic position and ring strain.
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B. Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature essential for confirmation.

lonization Mode: Electron Impact (El) or ESI- (Negative Mode)

m/z (Mass-to- Relative
lon Fragment
Charge) Abundance

Interpretation

Molecular lon [M]* 226 /228 100% (Base Peak)

Characteristic 1:1
doublet intensity
indicating one
Bromine atom (7°Br/
81Br).

[M - Br]* 147 ~40%

Loss of Bromine
radical; formation of
cyclobutyl-phenol

cation.

[M - CaH7]* 171/173 ~20%

Loss of cyclobutyl ring
(fragmentation at

benzylic bond).

[M-H]~ 2251227 (ESI Negative)

Deprotonated

phenoxide ion (M-1).

C. Infrared Spectroscopy (FT-IR)

Used to confirm functional group integrity (Phenol intact, Bromination successful).

2980-2850 cm~1: C-H stretching (Cyclobutyl sp? C-H).

1605, 1490 cm~1: C=C Aromatic ring breathing modes.

1180 cm~1: C-O stretching (Phenolic).

3450-3200 cm~1 (Broad): O-H stretching (Intermolecular H-bonding).

680-650 cm~1: C-Br stretching (Often weak, but diagnostic for aryl bromides).
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Quality Control & Impurity Profiling

When validating synthesized batches, researchers must check for specific byproducts.
Common Impurity: 2,6-Dibromo-4-cyclobutylphenol

» Origin: Use of excess bromine (>1.1 eq) or high temperatures.[1]

 NMR Diagnostic:

o The aromatic region simplifies to a singlet at ~7.50 ppm (2H), representing the two
symmetric protons meta to the cyclobutyl group.

o Loss of the characteristic AMX (d, dd, d) coupling pattern of the target mono-bromide.

References
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"2-Bromo-4-tert-butylphenol."[1][2][3] NIST Chemistry WebBook, SRD 69. [Link]

e Cyclobutyl Group Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds:
Tables of Spectral Data. Springer, 2009. (Reference for cyclobutyl methine chemical shifts).

» Starting Material: PubChem. "4-Cyclobutylphenol (CID 10292-59-8)." National Library of
Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Data & Characterization of 2-
Bromo-4-cyclobutylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6287138/docs#technical-guide-spectral-data-
characterization-of-2-bromo-4-cyclobutylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b6287138/docs#technical-guide-spectral-data-characterization-of-2-bromo-4-cyclobutylphenol
https://www.benchchem.com/product/b6287138/docs#technical-guide-spectral-data-characterization-of-2-bromo-4-cyclobutylphenol
https://www.benchchem.com/product/b6287138/docs#technical-guide-spectral-data-characterization-of-2-bromo-4-cyclobutylphenol
https://www.benchchem.com/product/b6287138/docs#technical-guide-spectral-data-characterization-of-2-bromo-4-cyclobutylphenol
https://www.benchchem.com/product/b6287138?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6287138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

